molecular formula C13H26ClN3O2 B6217680 tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride CAS No. 2742653-90-1

tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride

Cat. No.: B6217680
CAS No.: 2742653-90-1
M. Wt: 291.8
InChI Key:
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Description

tert-Butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride: is a synthetic organic compound that has garnered interest in various fields of scientific research. It is characterized by its unique structure, which includes an azetidine ring, a piperidine ring, and a tert-butyl ester group. This compound is often used in medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride typically involves multiple steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amino alcohol, cyclization can be achieved using reagents like tosyl chloride in the presence of a base.

  • Introduction of the Piperidine Ring: : The piperidine ring is introduced through nucleophilic substitution reactions. A common approach is to react a piperidine derivative with an appropriate electrophile, such as an alkyl halide.

  • Formation of the tert-Butyl Ester: : The tert-butyl ester group is typically introduced via esterification reactions. This can be achieved by reacting the carboxylic acid derivative of the azetidine with tert-butyl alcohol in the presence of an acid catalyst.

  • Hydrochloride Salt Formation: : The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for efficient processing, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the azetidine ring to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while reduction of the azetidine ring can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of probes for studying enzyme activity or receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate hydrochloride
  • tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate
  • tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride

Uniqueness

Compared to similar compounds, tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride is unique due to the presence of the amino group on the piperidine ring. This functional group can significantly influence the compound’s reactivity and biological activity, making it a valuable scaffold for drug discovery and development.

Properties

CAS No.

2742653-90-1

Molecular Formula

C13H26ClN3O2

Molecular Weight

291.8

Purity

95

Origin of Product

United States

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